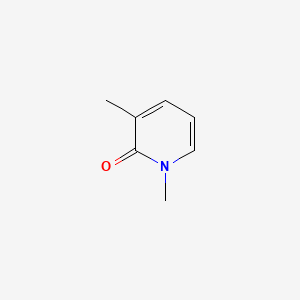

1,3-Dimethyl-2-pyridone

描述

Historical Development and Significance of the Pyridone Core in Chemical Research

The study of pyridones dates back to the late 19th century with the development of synthetic methods like the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-diketone with cyanoacetamide. wikipedia.orgunibo.it Historically, methods for synthesizing N-methylated 2-pyridones, such as 1-methyl-2-pyridone (B167067), included the methylation of 2-pyridone or the oxidation of 1-methylpyridinium salts. orgsyn.org

The significance of the pyridone core is underscored by its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. innovareacademics.in Pyridone derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. unibo.it This has made the pyridone scaffold a focal point in the development of new therapeutic agents. diva-portal.orgmdpi.com Furthermore, their ability to act as both hydrogen bond donors and acceptors makes them valuable in the design of supramolecular structures and as ligands in coordination chemistry. wikipedia.org

Electronic and Conformational Features of the 1,3-Dimethyl-2-pyridone Scaffold in Research

The electronic nature of the 2-pyridone ring is characterized by a conjugated system involving the endocyclic double bonds and the carbonyl group. The introduction of a methyl group at the N-1 position, as in this compound, prevents tautomerization to the corresponding hydroxypyridine form, locking the molecule in the pyridone structure. researchgate.net This N-methylation also influences the electron density of the ring. The additional methyl group at the C-3 position further modulates the electronic properties and introduces steric bulk.

Table 1: Spectroscopic Data for Related Pyridone Derivatives

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Bands (cm-1) |

|---|---|---|---|

| 1-Methyl-2-pyridone | δ 7.45-7.55 (m, 1H), 7.25-7.35 (m, 1H), 6.55-6.65 (m, 1H), 6.15-6.25 (m, 1H), 3.50 (s, 3H) (CDCl₃) | δ 163.5, 139.1, 136.6, 127.9, 101.8 (CDCl₃) | ~1660 (C=O) |

| 3-Cyano-4,6-dimethyl-2-pyridone | δ 6.10 (s, 1H), 2.45 (s, 3H), 2.40 (s, 3H) (CDCl₃) | Not readily available | ~2220 (C≡N), ~1650 (C=O) |

This table presents representative data from various sources for comparative purposes. mdpi.comrsc.org

Conformational analysis of substituted pyridones reveals that the ring itself is largely planar, though substituents can introduce steric strain that may lead to slight deviations. In molecules with multiple rings or long side chains attached to the pyridone core, complex conformational dynamics, including atropisomerism, can be observed. researchgate.netx-mol.com For a relatively simple molecule like this compound, a planar or near-planar ring conformation is expected.

Overview of Key Research Paradigms and Challenges for this compound

A significant paradigm in pyridone research is the continuous development of novel synthetic methodologies to access structurally diverse derivatives. acs.orgjmaterenvironsci.com This includes one-pot, multicomponent reactions and the use of modern catalytic systems to improve efficiency and environmental friendliness. jmaterenvironsci.commdpi.com

A major challenge in the chemistry of 2-pyridones is achieving regioselective functionalization of the pyridone ring. researchgate.net The different carbon positions (C-3, C-4, C-5, C-6) exhibit varied reactivity towards electrophilic and nucleophilic reagents. For instance, the development of methods for the selective C-H activation and subsequent alkylation or arylation at a specific position, such as C-6, is an active area of research. researchgate.netresearchgate.net The presence of the methyl group at C-3 in this compound would influence the regioselectivity of further substitution reactions.

Another research focus is the application of pyridone derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netdiva-portal.org The electronic properties of the pyridone core can be tuned by substitution to create materials with desirable photophysical properties, such as thermally activated delayed fluorescence (TADF). diva-portal.org The specific substitution pattern of this compound makes it a potential candidate for investigation in this context, although such studies are not yet widely reported. The reaction of this compound with reagents like N-bromosuccinimide has also been a subject of academic re-examination, indicating an ongoing interest in understanding its fundamental reactivity. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOPDIPOMHVFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983180 | |

| Record name | 1,3-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-92-4 | |

| Record name | 1,3-Dimethyl-2-pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2-pyridone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUM7B3LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dimethyl 2 Pyridone and Analogous Pyridone Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the pyridone core have been foundational in heterocyclic chemistry, offering reliable and versatile pathways to a wide array of derivatives. These routes often involve the cyclocondensation of acyclic precursors.

A cornerstone in pyridone synthesis is the condensation of 1,3-dicarbonyl compounds with a nitrogen source. The Guareschi-Thorpe reaction, for instance, involves the reaction of a 1,3-diketone with cyanoacetamide to yield a highly substituted 2-pyridone. researchgate.netbeilstein-journals.org This method is valued for its ability to construct the pyridone ring with well-defined regioselectivity. The reaction is typically base-catalyzed, with organic bases like piperidine (B6355638) or diethylamine (B46881) often employed to facilitate the cyclization. researchgate.net

The general mechanism involves the initial Knoevenagel condensation of the active methylene (B1212753) group of cyanoacetamide with one of the ketone carbonyls, followed by an intramolecular Michael addition and subsequent cyclization and dehydration to form the stable pyridone ring. This approach has been used to synthesize a variety of 4,6-disubstituted-3-cyano-2-pyridones. researchgate.net

Table 1: Examples of Pyridone Synthesis via Condensation of 1,3-Diketones

| 1,3-Diketone | Nitrogen Source | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetylacetone | Cyanoacetamide | Piperidine | Ethanol | Reflux | 3-Cyano-4,6-dimethyl-2-pyridone | --- | researchgate.net |

| Benzoylacetone | Cyanoacetamide | Piperidine | Ethanol | Reflux | 3-Cyano-4-methyl-6-phenyl-2-pyridone | --- | researchgate.net |

| Dibenzoylmethane | Cyanoacetamide | Piperidine | Ethanol | Reflux | 3-Cyano-4,6-diphenyl-2-pyridone | --- | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for pyridone synthesis. nih.govrasayanjournal.co.in These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov

One common MCR approach involves the one-pot reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate (B8463686) or malononitrile), a ketone, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). nih.govrsc.org For example, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a strong base. rsc.org Another strategy involves a copper-catalyzed three-component cascade annulation using ketoxime acetates, aldehydes, and activated methylene compounds. organic-chemistry.org These methods provide streamlined access to diverse and polysubstituted pyridone scaffolds. nih.govorganic-chemistry.org

Table 2: Multicomponent Reactions for Pyridone Synthesis

| Components | Catalyst/Base | Solvent | Conditions | Product Type | Yield Range (%) | Reference |

| Aromatic Aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Reflux, 50 min | Pyrano[3,2-c]pyridones | 75-98 | nih.govrsc.org |

| Aromatic Aldehydes, Substituted Acetophenones, Phenyl Acetamides | Sodium Hydride | DMSO | 130 °C | 3,4,6-Triaryl-2(1H)-pyridones | 58-82 | nih.govrsc.org |

| Ketoxime Acetates, Aldehydes, Activated Methylene Compounds | CuBr / Li₂CO₃ | DMSO | --- | Polysubstituted Pyridines | up to 84 | organic-chemistry.org |

| Aromatic Aldehydes, Ethyl Cyanoacetate, Acetophenone, 2-Aminoethanol | None | None | Microwave, 250W, 10 min | N-Substituted 2-pyridone | --- | mdpi.com |

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of pyridone synthesis. These modern protocols often employ enabling technologies and catalytic systems to reduce waste, shorten reaction times, and operate under milder conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. organic-chemistry.org This technology has been successfully applied to various pyridone syntheses, including multicomponent reactions and condensation strategies. mdpi.comsemanticscholar.org For instance, the one-pot Bohlmann-Rahtz pyridine (B92270) synthesis, which combines ethyl β-aminocrotonate and alkynones, shows superior yields and shorter reaction times under microwave conditions compared to conductive heating in a sealed tube. organic-chemistry.org This enhanced efficiency makes microwave-assisted synthesis a valuable method for the rapid generation of libraries of pyridone derivatives. acs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Bohlmann-Rahtz Synthesis | Microwave (170 °C) | 10-20 min | up to 98 | organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Conventional (sealed tube) | Longer | Lower | organic-chemistry.org |

| Four-Component Pyridine Synthesis | Microwave | 2-7 min | 82-94 | nih.gov |

| Four-Component Pyridine Synthesis | Conventional | --- | Lower | nih.gov |

Transition metal catalysis offers unique pathways for the construction of heterocyclic rings, including pyridones. iipseries.orgacsgcipr.org Catalysts based on gold, rhodium, copper, and iron have all been employed in novel synthetic strategies. iipseries.orgorganic-chemistry.orgrsc.org A prominent example is the gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides, which provides a convergent and rapid assembly of substituted 2-pyridones. organic-chemistry.org This transformation proceeds through the formation of the N-alkenyl alkynylamide, followed by a cationic Au(I)-catalyzed cyclization. organic-chemistry.org Similarly, gold catalysis can be used to convert 1,3-enynyl esters into masked 2-pyridone structures through a tandem cycloisomerization and oxidative nitrogen insertion process. acs.orgacs.org Other metals, such as Rh(III), have been used to catalyze the intramolecular annulation of α,β-unsaturated amides with alkynes to produce NH-free 2-pyridone derivatives. iipseries.org

Table 4: Examples of Transition Metal-Catalyzed Pyridone Synthesis

| Catalyst System | Substrate | Reaction Type | Product | Reference |

| Au(I)/PPh₃ | N-alkenyl alkynylamides | Cycloisomerization | Substituted 2-pyridones | organic-chemistry.org |

| Au(I) | 1,3-Enynyl esters | Cycloisomerization / Oxidative Nitrogen Insertion | Masked 2-pyridones | acs.orgacs.org |

| Rh(III) | α,β-Unsaturated amides with tethered alkynes | Intramolecular Annulation | NH-free 2-pyridone derivatives | iipseries.org |

| FeCl₃ | Ketoxime acetates and aldehydes | Cyclization | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |

| CuBr | Ketoxime acetates, aldehydes, activated methylene compounds | Cascade Annulation | Polysubstituted pyridines | organic-chemistry.org |

Adherence to the principles of green chemistry is a growing priority in chemical synthesis, aiming to reduce waste, use safer chemicals, and improve energy efficiency. msu.eduacs.org In the context of pyridone synthesis, these principles are being implemented through various strategies. Multicomponent reactions are inherently "green" as they often exhibit high atom economy. nih.govrasayanjournal.co.in

The use of environmentally benign solvents, such as water or ethanol, is a key focus. nih.govrsc.orgrsc.org Several MCRs for pyridone synthesis have been successfully carried out in these green solvents. rsc.orgrsc.org An even more sustainable approach is the elimination of solvents altogether. A one-pot, four-component annulation for synthesizing tetra-arylpyridines has been developed that proceeds under solvent-free conditions, with water as the only byproduct. acs.org The use of non-toxic and inexpensive catalysts, such as iron(III) chloride, further contributes to the green credentials of these synthetic routes. rsc.org

Table 5: Application of Green Chemistry Principles in Pyridone Synthesis

| Green Chemistry Principle | Synthetic Approach | Specifics | Reference |

| Safer Solvents | Multicomponent Reaction | Reaction performed in ethanol. | nih.govrsc.org |

| Safer Solvents | Multicomponent Reaction | Reaction performed in water or water/ethanol mixture. | rsc.org |

| Waste Prevention (Atom Economy) | Multicomponent Reaction | Three or more components combine into a single product. | nih.gov |

| Benign Catalysis | Iron-Catalyzed Cyclization | Utilizes an inexpensive and low-toxicity FeCl₃ catalyst. | rsc.org |

| Pollution Prevention | Solvent-Free Synthesis | Four-component reaction proceeds without solvent, producing only water as a byproduct. | acs.org |

Regioselective Functionalization and Derivatization Approaches

The inherent ambident nucleophilicity of the pyridone ring presents a significant challenge in its functionalization, necessitating precise control over reaction conditions to achieve the desired regioselectivity. The pyridone anion can undergo alkylation at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The strategic manipulation of these reaction pathways is crucial for the synthesis of diverse pyridone derivatives with specific functionalities.

The selective alkylation of the pyridone scaffold is a pivotal transformation in the synthesis of various biologically active molecules. The outcome of this reaction, favoring either N- or O-alkylation, is influenced by a multitude of factors including the nature of the electrophile, the base employed for deprotonation, the solvent, and the presence of specific catalysts or additives. uchicago.edu

A mild and highly regioselective method for the N-alkylation of 2-pyridones has been developed using aqueous micellar conditions. researchgate.net This approach demonstrates high preference for N-alkylation with a variety of alkyl halides. For instance, the reaction of 5-bromo-2-pyridone with benzyl (B1604629) bromide in the presence of a base like i-Pr2NEt in a Tween 20/water micellar system proceeds at room temperature to afford the N-benzylated product in high yield and with excellent regioselectivity. researchgate.net The N- to O-alkylation ratio in this system is significantly high, showcasing the utility of micellar catalysis in controlling the regiochemical outcome. researchgate.net The table below summarizes the results for the N-alkylation of various substituted 2-pyridones with benzyl bromide under these conditions.

Table 1: Regioselective N-Alkylation of Substituted 2-Pyridones with Benzyl Bromide in an Aqueous Micellar System researchgate.net

| Entry | Pyridone Substrate | Product | Yield (%) | N/O Ratio |

| 1 | 5-Bromo-2-pyridone | N-Benzyl-5-bromo-2-pyridone | 94 | >19:1 |

| 2 | 5-Chloro-2-pyridone | N-Benzyl-5-chloro-2-pyridone | 92 | >19:1 |

| 3 | 3-Bromo-2-pyridone | N-Benzyl-3-bromo-2-pyridone | 52 | >19:1 |

Conversely, achieving selective O-alkylation often requires different strategic approaches. A highly regioselective O-alkylation of 2-pyridones has been reported through a TfOH-catalyzed carbenoid insertion mechanism. rsc.org This metal-free method provides excellent yields and unprecedented O-selectivity (>99:1) for a broad range of 2-pyridone substrates. rsc.org This highlights the possibility of tuning the reaction conditions to favor the formation of the thermodynamically less stable O-alkylated product.

The choice of the alkylating agent also plays a crucial role. While primary halides often lead to a mixture of N- and O-alkylation, the regioselectivity can be steered towards N-alkylation. For example, a practical and regioselective direct N-alkylation of 2-pyridones with α-keto esters mediated by P(NMe2)3 proceeds under mild conditions with high selectivity. organic-chemistry.org

Post-synthetic modification of the pre-formed pyridone core is a powerful strategy for generating molecular diversity and accessing novel analogues with tailored properties. researchgate.net This approach allows for the late-stage introduction of various functional groups onto the pyridone scaffold.

One of the most versatile methods for post-synthetic modification is the direct C-H functionalization of the pyridone ring. rsc.org This strategy avoids the need for pre-functionalized substrates and allows for the direct installation of substituents at specific positions. For instance, the regioselective C-3 arylation of N-alkyl-2-pyridones can be achieved using an iron catalyst with a variety of arylboronic acids. researchgate.net Similarly, manganese-mediated C-3 selective direct alkylation and arylation of 2-pyridones have also been developed. researchgate.net The table below presents examples of C-H functionalization reactions on N-alkyl-2-pyridone derivatives.

Table 2: Examples of C-H Functionalization of N-Alkyl-2-Pyridone Derivatives researchgate.net

| Entry | Pyridone Substrate | Reaction Partner | Catalyst/Mediator | Product | Yield (%) |

| 1 | N-Methyl-2-pyridone | Phenylboronic acid | Fe-catalyst | N-Methyl-3-phenyl-2-pyridone | - |

| 2 | N-Methyl-2-pyridone | Diethyl malonate | Mn(OAc)3 | N-Methyl-3-(diethyl malonyl)-2-pyridone | - |

Scaffold diversification can also be achieved through cycloaddition reactions, which allow for the construction of more complex polycyclic structures from the pyridone core. nih.gov For example, 1,3-dipolar cycloaddition reactions of nitropyridines with N-methyl azomethine ylide provide access to condensed pyrroline (B1223166) derivatives. nih.gov This approach leverages the electronic properties of the pyridone ring to control the regioselectivity of the cycloaddition. The synthesis of 3,5-disubstituted 2-pyridones can be accomplished using an intermolecular cycloaddition/cycloreversion strategy, demonstrating the utility of this method for accessing specific substitution patterns. nih.gov

These post-synthetic modification and scaffold diversification strategies provide a robust toolbox for the medicinal chemist to explore the chemical space around the 1,3-dimethyl-2-pyridone core, enabling the generation of libraries of analogues for biological screening.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 2 Pyridone Systems

Cycloaddition Reactions

1,3-Dimethyl-2-pyridone, as a substituted 2-pyridone, partakes in various cycloaddition reactions, serving as a diene component. The outcomes of these reactions are heavily influenced by the nature of the reacting partner and the reaction conditions.

Diels-Alder Reactivity: Analysis of Steric and Electronic Influences

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org In this reaction, 2-pyridones, including this compound, act as the diene component. The efficiency and regioselectivity of these reactions are dictated by both electronic and steric factors. lumenlearning.comlibretexts.org

Electronic Influences: The reactivity in a Diels-Alder reaction is generally enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. lumenlearning.comlibretexts.org The methyl groups on the this compound ring are electron-donating, which increases the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the reaction with electron-poor dienophiles. libretexts.org Studies on various 2-pyridone systems have shown that substituents significantly impact activation energies. For instance, reactions with dienophiles like N-phenylmaleimide have been successfully carried out with substituted 2-pyridones. nih.gov

Steric Influences: Steric hindrance can play a significant role in Diels-Alder reactions. lumenlearning.comlibretexts.org The methyl group at the C3 position of this compound can sterically hinder the approach of the dienophile, potentially affecting the reaction rate and the stereochemical outcome. For a successful reaction, the diene must be able to adopt an s-cis conformation. While acyclic dienes can face steric strain in this conformation, the pyridone ring is locked in a conformation suitable for reaction. libretexts.orglibretexts.org Research on related systems, such as nitro-2(1H)-pyridones with 2,3-dimethyl-1,3-butadiene, has demonstrated that the position of substituents directs the formation of different isomers, yielding quinolones or isoquinolones. nih.govjst.go.jp

| Diene | Dienophile | Key Factors | Product Type |

| This compound | Electron-deficient alkene | Electronic: Electron-donating methyl groups on diene accelerate reaction. Steric: C3-methyl group can influence dienophile approach. | Substituted cyclohexene (B86901) derivative |

| 3-Nitro-2(1H)-pyridone | 2,3-Dimethyl-1,3-butadiene | Substituent position directs regiochemistry. nih.gov | Isoquinolone nih.gov |

| 5-Nitro-2(1H)-pyridone | 2,3-Dimethyl-1,3-butadiene | Substituent position directs regiochemistry. nih.gov | Quinolone nih.gov |

Photocycloaddition Pathways with Unsaturated Systems

2-Pyridone systems are known to undergo photochemical reactions, including various modes of cycloaddition. nih.gov These reactions are typically initiated by UV light and can lead to the formation of diverse and complex molecular architectures. The specific pathway, such as [2+2], [4+2], or [4+4] cycloaddition, depends on the substrate and reaction conditions. mdpi.com

For N-methyl-2-pyridone, a close analog of this compound, irradiation can lead to internal photoaddition, forming a cyclobutadiene (B73232) precursor. acs.org The dominant decay pathway after photoexcitation is often a rapid internal conversion back to the ground state. acs.org However, cycloaddition reactions with other unsaturated molecules are also possible. For example, the photodimerization of 1,4-dimethyl-2-pyridinone is a known process. acs.org

The photocycloaddition of 2-pyridones with alkenes can yield cyclobutane (B1203170) products through a [2+2] pathway. nsf.govnih.gov These reactions can be highly selective. In some cases, such as with 1,3-dienes, visible light photocatalysis can be used to achieve [2+2] cycloadditions under mild conditions, producing vinylcyclobutane products. nih.gov It has also been noted that some 2-pyridones can undergo photochemical electrocyclic ring opening to form ketene (B1206846) intermediates, which can then be trapped by solvents like methanol. clockss.org

Electrophilic and Nucleophilic Substitution Reactions

The aromatic character of the pyridone ring allows it to undergo substitution reactions, although its reactivity is modulated by the carbonyl group and the N- and C-methyl substituents.

Halogenation Reactions (e.g., with N-Bromosuccinimide)

The reaction of this compound with halogenating agents like N-Bromosuccinimide (NBS) is a key transformation. acs.org NBS is a versatile reagent for radical substitution, as well as electrophilic addition and substitution. wikipedia.org In the context of allylic or benzylic systems, NBS is often used for bromination under radical conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com

A reexamination of the reaction between this compound and NBS has been documented, highlighting its importance. acs.org Studies on the bromination of other 1-alkyl-3-methyl-2-pyridones with NBS have also been reported. acs.org Generally, the bromination of alkyl-substituted 2-pyridones can occur at various positions on the ring or on the alkyl substituents, depending on the reaction conditions. acs.orgdocumentsdelivered.com The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator or light, is a standard method for allylic and benzylic bromination. wikipedia.org

| Substrate | Reagent | Conditions | Potential Outcome |

| This compound | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat, or light | Bromination at the C5 position or on a methyl group. |

| Alkene | NBS in aqueous solvent | 0 °C | Formation of bromohydrins. wikipedia.org |

| Allylic/Benzylic Compound | NBS in anhydrous CCl₄ | Radical initiator (AIBN) or irradiation | Allylic/Benzylic bromination (Wohl-Ziegler reaction). wikipedia.org |

Ambident Reactivity of Pyridone Anions and Regiochemical Control

The concept of ambident reactivity is crucial when considering the anions of pyridones. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. organic-chemistry.org Deprotonation of 2-pyridone itself typically occurs at the nitrogen atom, creating an ambident anion that can react with electrophiles at either the nitrogen or the oxygen atom. acs.org The regioselectivity (N- vs. O-alkylation) is a well-studied area, often controlled by factors like the hardness of the electrophile and the nature of the counterion and solvent. acs.orgnih.govgoogle.com

However, in this compound, the nitrogen is already alkylated. Therefore, anion formation must occur through the deprotonation of a C-H bond on the ring, most likely at the C5 or C6 positions, or on the C3-methyl group, using a strong base. The resulting carbanion can then react with electrophiles. Recent studies on the direct C-H functionalization of 2-pyridones have shown that site-selective alkylation and arylation can be achieved under photoredox catalysis conditions. clockss.org For instance, highly C3-selective alkylation of 2-pyridones has been developed using visible-light-promoted iridium photoredox catalysis. clockss.org Similarly, cobalt-catalyzed reactions can achieve selective alkylation at the C3 or C6 positions. rsc.org This demonstrates that even with a blocked nitrogen, the pyridone ring can be functionalized selectively at its carbon centers.

Catalytic Roles and Proton Transfer Mechanisms

Pyridone structures are recognized as privileged scaffolds in medicinal chemistry partly because they can act as hydrogen bond donors and acceptors. nih.gov This ability is central to their potential catalytic roles, particularly in processes involving proton transfer.

Theoretical and Computational Studies on 1,3 Dimethyl 2 Pyridone

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are fundamental in understanding the electronic structure and stability of molecules. For 1,3-Dimethyl-2-pyridone, a variety of computational techniques, from high-level ab initio methods to more efficient semi-empirical approaches, have been employed to characterize its properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the geometric and electronic properties of pyridone systems. For instance, DFT has been used to study the structure-property relationships of various 2-pyridone derivatives. nih.gov These studies often involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating electronic properties such as orbital energies and charge distributions.

Coupled Cluster (CCSD) methods, while more computationally demanding than DFT, offer a higher level of accuracy, particularly for calculating energies. In the study of 2-hydroxypyridine (B17775)/2-pyridone tautomerization, CCSD methods have been used to provide benchmark energy differences between tautomers. nih.gov While specific CCSD studies on this compound are not prevalent in the literature, the application of these methods to the parent pyridone system provides a reliable framework for understanding the energetics of its derivatives.

Table 1: Comparison of Computational Methods for Pyridone Systems

| Method | Key Features | Typical Applications |

|---|---|---|

| DFT (B3LYP) | Good balance of accuracy and computational cost. | Geometry optimization, electronic structure, reaction mechanisms. |

| CCSD | High accuracy for energy calculations. | Benchmark energy calculations, study of electron correlation. |

| AM1/PM3 | Fast, suitable for large molecules. | Predicting reactivity trends, initial screening of structures. |

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio methods and DFT. These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics. While they may be less accurate for absolute energy predictions, they are valuable for studying trends in reactivity and for preliminary investigations of large molecules. For instance, AM1 has been combined with reaction field theory to quantitatively predict tautomeric equilibria for substituted pyridines. acs.org The utility of these methods lies in their ability to quickly screen a large number of compounds or reaction pathways to identify promising candidates for more rigorous theoretical study.

Investigation of Tautomeric Equilibria and Proton Transfer Pathways

Tautomerism is a key feature of pyridone chemistry. The equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is sensitive to substitution patterns and the surrounding environment.

In the gas phase, the tautomeric equilibrium of 2-pyridone is a finely balanced phenomenon. Computational studies on the parent 2-pyridone/2-hydroxypyridine system have shown that the energy difference between the two tautomers is very small. nih.govwayne.edu The mechanism of interconversion often involves an intramolecular proton transfer. The activation energy for this process can be quite high for an uncatalyzed intramolecular 1,3-proton shift. nih.gov Theoretical studies have explored various pathways for this transfer, including direct transfer and water-assisted mechanisms. pku.edu.cn For N-substituted pyridones like this compound, the tautomerism to a hydroxypyridine form is blocked at the nitrogen atom. However, proton transfer from the methyl group at the 3-position could be a theoretical possibility, though likely with a high energy barrier.

Computational studies on the phototautomerization of 2-pyridone in the gas phase suggest that the process can be initiated by electronic excitation. researchgate.netnih.gov These studies employ multiconfigurational methods to analyze potential energy surfaces of excited states.

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. For the parent 2-pyridone/2-hydroxypyridine system, polar solvents tend to favor the more polar pyridone (lactam) form. rsc.orgrsc.orgnih.govbohrium.com This is due to the better solvation of the larger dipole moment of the pyridone tautomer. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent. These models have been successfully applied to study the tautomerism of 2- and 4-pyridones, showing that an increase in medium polarity increases the population of the lactam form. rsc.orgrsc.orgnih.govbohrium.com Studies on 3-pyridone/3-hydroxypyridine have also highlighted the importance of specific water molecules in solvating the polar centers of the tautomers. elsevierpure.com

Table 2: Calculated Tautomeric Equilibrium Data for 2-Pyridone in Different Environments

| Environment | Favored Tautomer | Method of Study |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (slightly) | DFT, CCSD |

| Cyclohexane | Comparable amounts of both | Experimental |

| Water | 2-Pyridone | Experimental, PCM |

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The energies and shapes of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The distribution of these orbitals across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

In addition to HOMO and LUMO energies, various reactivity descriptors derived from conceptual DFT can be calculated to provide a more quantitative measure of reactivity. These descriptors include chemical hardness, electronegativity, and the electrophilicity index. jmcs.org.mxscirp.org Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule. researchgate.netmdpi.com For 2-pyridone derivatives, DFT calculations have been used to gain insights into their structure-property relationships, which are crucial for applications such as drug design. nih.gov

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Interpretation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to ionization potential and nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (I-A)/2, where I is ionization potential and A is electron affinity. |

| Electronegativity (χ) | The power of an atom to attract electrons. | (I+A)/2 |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | χ²/(2η) |

HOMO-LUMO Analysis and Electron Density Mapping

The electronic characteristics of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. unibo.it The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While specific energy values for this compound are not detailed in the provided literature, studies on related 3-cyano-2-pyridone derivatives show that the HOMO-LUMO energy gap is a key factor in assessing their chemical stability. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. For the broader class of 2-pyridone derivatives, DFT calculations are a common method to determine these energy gaps and understand the electronic structure. researchgate.net

Electron density mapping provides a visual representation of how electrons are distributed within the molecule. This technique is useful for predicting the active sites of a ligand and potential pathways for metabolism. researchgate.net In the parent 2-pyridone molecule, high-resolution X-ray data has been used to calculate the electronic charge density distribution and its Laplacian, identifying critical points within the molecule's bonds. nih.gov Such analysis reveals regions of charge accumulation and depletion, which are fundamental to understanding intermolecular interactions. For instance, in related heterocyclic systems, the charge accumulation in C-N bonds of the pyridine (B92270) ring is found to be relatively high compared to other bonds. researchgate.net

| Computational Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher chemical stability and lower reactivity. |

| Electron Density Map | A visual representation of electron distribution in the molecule. | Helps identify electron-rich and electron-deficient areas, predicting sites for chemical reactions. |

Superdelocalizability and Electrophilic/Nucleophilic Attack Prediction

The reactivity of the pyridone ring system is well-documented. Theoretically, pyridine and its derivatives possess electrophilic sites at the C2, C4, and C6 positions, and nucleophilic sites at the C3 and C5 positions, in addition to the nitrogen atom. nih.gov The precise locations of likely electrophilic and nucleophilic attacks on this compound can be predicted using computational methods that analyze the electron distribution and frontier orbitals.

DFT-based calculations are employed to predict the nucleophilicity of various substituted pyridines. ias.ac.in These studies help in creating a theoretical scale of nucleophilicity, which can be correlated with experimental data. ias.ac.in For the 2-pyridone scaffold, the carbonyl oxygen is an electron-rich center, making it a likely site for electrophilic attack. Conversely, the electron-deficient carbon atoms in the ring, particularly those adjacent to the nitrogen and carbonyl group, are potential sites for nucleophilic attack. The methyl groups at the 1 and 3 positions of this compound would influence this reactivity through their electron-donating inductive effects, potentially modifying the electron density distribution across the ring.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. github.ionih.gov These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. semanticscholar.org For pyridone derivatives, MD simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and the stability of these interactions. semanticscholar.orgnih.gov

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies and populations. nih.govnih.gov For a molecule like this compound, this would involve analyzing the rotation around single bonds and the potential for ring puckering, although the pyridone ring is largely planar. Electronic structure calculations can predict the geometries and relative stabilities of different conformers. nih.gov Understanding the preferred conformation is crucial as it often dictates how the molecule binds to a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.netmdpi.com These models use steric, electrostatic, and other physicochemical properties to predict the activity of new compounds and guide the design of more potent molecules. mdpi.comrsc.org QSAR studies on 4-pyridone derivatives, for instance, have been used to find potential antimalarial drugs. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is widely used to understand the binding mode of potential drugs to their biological targets. researchgate.net Docking studies involving various pyridone derivatives have been performed against numerous targets, including enzymes and receptors implicated in diseases like cancer and COVID-19. nih.govnih.gov The results of these simulations, often expressed as a binding energy or docking score, help to identify key interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the ligand-receptor complex and can explain the compound's biological activity. plos.org

| Technique | Purpose | Application to this compound |

| QSAR | Relates molecular structure to biological activity quantitatively. | Could be used to predict the biological activity of this compound based on models built from related pyridone derivatives. nih.govresearchgate.net |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Can simulate how this compound might bind to a specific protein target, identifying key interactions and predicting binding strength. researchgate.netresearchgate.net |

Coordination Chemistry of Pyridone Ligands, Including 1,3 Dimethyl 2 Pyridone Analogs

Ligand Design and Coordination Modes

The design of pyridone ligands and their resulting coordination behavior are intrinsically linked. The electronic and steric properties of substituents on the pyridone ring, as well as the nature of the metal center, dictate the final structure of the complex. rsc.org Pyridonate ligands are known to be highly adaptable to their local environment, including the metal ion's identity, coordination number, and the presence of other ligands. rsc.orgresearchgate.net This adaptability leads to various coordination patterns, from simple monodentate binding to more complex bridging modes that form multinuclear structures. researchgate.net

A prominent feature of pyridone ligands is their ability to act as bridging ligands, connecting two or more metal centers. wikipedia.orgwikipedia.org This behavior is crucial in the formation of dimeric, polymeric, and cluster complexes. taylorandfrancis.comrsc.org The most common bridging mode involves the nitrogen and oxygen atoms of the pyridonate moiety binding to two different metal ions, acting as a 1,3-bridging ligand. This μ₂-N,O coordination is analogous to that of carboxylates. rsc.orgwikipedia.org This bridging capability allows for the construction of extended structures, such as one-dimensional coordination polymers. rsc.org For instance, in some dimeric copper(II) complexes, two pyridonate ligands bridge the two metal centers, creating a "paddle-wheel" structure. The versatility of pyridones allows them to participate in various bridging modes, including μ₂ and μ₃, often in combination with other coordination patterns. researchgate.net

Pyridone ligands exist in a tautomeric equilibrium between the amide form (pyridone) and the iminol form (hydroxypyridine). wikipedia.org This tautomerism plays a critical role in their coordination chemistry. While non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, polar solvents and the solid state typically favor the 2-pyridone tautomer. wikipedia.org Metal coordination can effectively "lock" the ligand into one tautomeric form. nih.gov

The specific coordination mode is reflected in the ligand's structural parameters, particularly the C-O and intrac-ring C-C bond lengths. Analysis of X-ray diffraction data from ruthenium pyridonate complexes provides insight into these structural changes. rsc.org Monodentate κ¹-N coordination is indicative of the pyridone form, while chelating κ²-N,O coordination suggests a greater contribution from the 2-oxypyridine motif, characterized by an elongated C-O bond. rsc.org The bridging μ₂-N,O mode shows an intermediate C-O bond length, suggesting a hybrid of the two tautomeric forms. rsc.org This ability of the ligand to switch between coordination modes, facilitated by tautomerization, is a key aspect of its reactivity and has been explored in catalytic applications, such as palladium-catalyzed C-H hydroxylation. nih.gov

| Coordination Mode | C–O Bond Length (Å) | Intra-Ring C–C Bond Pattern (Å) | Interpretation |

|---|---|---|---|

| Free 2-Pyridone | ~1.25 | - | Keto (Amide) Form |

| Monodentate (κ¹-N) | 1.27 | Alternating (1.36–1.39–1.35–1.43) | Pyridone Form |

| Bridging (μ₂-N,O) | 1.30 | - | Hybrid of Tautomeric Forms |

| Chelating (κ²-N,O) | 1.30–1.35 | Averaged (1.39–1.39–1.42–1.41) | Increased 2-Oxypyridine Character |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridone ligands typically involves the reaction of a metal salt with the protonated or deprotonated ligand in a suitable solvent. The resulting structures, whether discrete monomers, dimers, or extended polymers, are elucidated through techniques such as single-crystal X-ray diffraction and various spectroscopic methods.

The propensity of pyridonate ligands for bridging coordination readily leads to the formation of dimeric and polymeric structures. For example, dimeric copper(II) complexes with 6-chloro-2-pyridonate have been synthesized and structurally characterized, revealing a dimeric structure in the solid state where the two copper centers are bridged by the pyridonate ligands. rsc.org Similarly, dimeric complexes of cobalt(II) and nickel(II) with pyridine-2,6-dicarboxylic acid have been prepared and shown to feature hexa-coordinated metal centers. researchgate.net

Beyond discrete dimers, pyridone ligands are effective building blocks for coordination polymers. nih.gov The reaction of iron(III) chloride with 6-chloro-2-pyridone and sodium methoxide (B1231860) can yield a one-dimensional polymer with repeating [{Fe(µ-chp)₃Na(µ-MeOH)}₂] units. rsc.org The adaptability of pyridine-based linkers allows for the construction of diverse architectures, ranging from 2D layers to complex 3D metal-organic frameworks (MOFs), whose topology can be influenced by the choice of metal and reaction conditions. nih.gov

Pyridone and its parent pyridine (B92270) ligands form stable complexes with a variety of transition metals, including palladium. acs.orgnih.gov Palladium(II) complexes with substituted pyridine ligands have been synthesized, typically resulting in square-planar geometries. acs.orgnih.gov Depending on the reaction conditions and stoichiometry, complexes with general formulas such as [PdL₂Cl₂] (trans-isomer favored) and PdL₄₂ can be obtained. acs.org The functionalization of the pyridine or pyridone ligand with electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties of the resulting palladium complex. nih.gov These palladium complexes have also been investigated as precatalysts in cross-coupling reactions. nih.gov In some cases, the pyridone ligand itself can be designed as part of a larger, multifunctional pincer ligand for coordination with palladium(II). rsc.org While chromium complexes with simple pyridones are less commonly detailed in the cited literature, the fundamental principles of coordination via nitrogen and oxygen donors apply.

Pyridone and pyridine-type ligands also coordinate effectively with post-transition metals like zinc, cadmium, and mercury. acs.orgnih.govacs.org Zinc(II) readily forms complexes with pyridine ligands, such as [Zn(py)₂(NO₃)₂] and [Zn(py)₃(NO₃)₂]. acs.org Structural studies of zinc and cadmium complexes with related ligands often reveal tetrahedral coordination environments around the metal center. nih.govacs.org For example, the reaction of elemental zinc or cadmium with C₆F₅SeSeC₆F₅ in pyridine results in the formation of (py)₂Zn(SeC₆F₅)₂ and (py)₂Cd(SeC₆F₅)₂, both of which feature tetrahedral metal centers. nih.govacs.org Mercury complexes, in contrast, can exhibit more varied geometries, with Hg(SeC₆F₅)₂ showing a nearly linear structure with no coordinated pyridine ligands in the solid state. nih.govacs.org

Catalytic Applications of Pyridone-Derived Metal Complexes

Metal complexes incorporating pyridone and its analogs have emerged as a versatile and potent class of catalysts for a diverse array of organic transformations. The unique electronic and structural properties of the pyridonate ligand, particularly its ability to engage in metal-ligand cooperation (MLC), are critical to its catalytic performance. rsc.org In MLC, the pyridonate ligand is not merely a spectator but actively participates in bond-breaking and bond-forming steps of the catalytic cycle. rsc.org The metal-bound oxygen or a peripheral oxygen donor of a 2-pyridonate complex can function as a Lewis base, working in synergy with the metal center to mediate substrate bond cleavage. rsc.org

Palladium-Catalyzed Reactions

Palladium complexes featuring pyridone ligands have proven exceptionally effective, particularly in the challenging field of C–H bond activation and functionalization. researcher.lifensf.gov

C–H Activation: 2-pyridone ligands have been instrumental in advancing Pd(II)-catalyzed C–H activation. researcher.life They have been shown to accelerate the crucial C–H bond cleavage step. acs.orgnih.gov For instance, in the palladium-catalyzed β- and γ-C(sp3)−H functionalization of ketones, 2-pyridone assists in the dissociation of the trimeric palladium acetate (B1210297) precatalyst, which is a critical step for initiating the catalytic cycle. acs.org The pyridone acts as an external ligand that speeds up the rate-limiting C(sp3)−H activation. acs.org The development of bifunctional bidentate pyridone ligands has enabled previously difficult transformations of methylene (B1212753) C–H bonds in substrates with native functional groups like carboxylic acids and amides. researcher.life In asymmetric catalysis, 2-pyridone ligands have been found to enhance not only the rate but also the enantioselectivity of reactions, such as the meta-C(aryl)–H functionalization of diarylmethylamines. nsf.gov

C–H Hydroxylation: A noteworthy application is the aerobic C–H hydroxylation of carboxylic acids using molecular oxygen as the oxidant, a traditionally challenging transformation. nih.gov A palladium(II) catalyst bearing a bidentate pyridine-pyridone ligand efficiently catalyzes this reaction. nih.gov Research suggests that the ligand's ability to tautomerize between pyridone and pyridine coordination modes is key; the pyridone form facilitates the C–H activation step, while the pyridine form may promote the subsequent O₂ activation. nih.gov

Cross-Coupling Reactions: Palladium complexes with pyridone-containing macrocyclic ligands (pyridinophanes) have been used to promote oxidative C-C coupling reactions. unimi.it Furthermore, Pd(II) complexes with related pyridine ligands have been extensively used as efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.orgnih.gov

3d Transition Metal-Catalyzed Reactions

Complexes of first-row transition metals with pyridonate ligands also exhibit significant catalytic activity.

Nickel Complexes: Anionic nickel(0) complexes bearing C,N-bidentate carbene-pyridone ligands have demonstrated high catalytic activity in the Markovnikov-selective hydroboration of styrenes with pinacolborane. rsc.org

Iron Complexes: Iron complexes with pyridone-type ligands serve as structural and functional models of the active site of [Fe]-hydrogenase. rsc.org This enzyme is involved in methanogenesis, catalyzing the heterolytic splitting of H₂. rsc.org The catalytic cycle involves the pyridonate ligand's proximal oxy-anion assisting in the splitting of a molecular hydrogen ligand to form an Fe-H complex, which then proceeds to transfer a hydride to the substrate. rsc.org

Other Noble Metal-Catalyzed Reactions

Beyond palladium, other noble metals complexed with pyridone ligands are effective catalysts.

Iridium Complexes: A half-sandwich Iridium(III) complex containing a κ¹-N-2-pyridinol ligand was reported to be an active catalyst for the dehydrogenation of various secondary alcohols. rsc.org

The following table summarizes selected catalytic applications of metal complexes derived from pyridone ligands.

| Metal Center | Ligand Type | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) | 2-Pyridone | β- and γ-C(sp3)−H Functionalization | Accelerates the rate-limiting C-H activation step and assists in catalyst initiation. acs.org | acs.org |

| Palladium(II) | Bifunctional Pyridine-Pyridone | Aerobic C–H Hydroxylation | Enables the use of O₂ as the oxidant; ligand tautomerization plays a key role. nih.gov | nih.gov |

| Palladium(II) | 2-Pyridone | Asymmetric meta-C(aryl)–H Functionalization | Enhances both the reaction rate and the product enantioselectivity. nsf.gov | nsf.gov |

| Nickel(0) | Carbene-Pyridone | Markovnikov-selective Hydroboration | Demonstrated high catalytic activity for the hydroboration of styrenes. rsc.org | rsc.org |

| Iridium(III) | 2-Pyridinol | Alcohol Dehydrogenation | Active catalyst for the dehydrogenation of secondary alcohols. rsc.org | rsc.org |

| Iron | Pyridone-based (in Hydrogenase Mimic) | H₂ Splitting and Hydride Transfer | Pyridonate ligand participates directly in H₂ activation via metal-ligand cooperation. rsc.org | rsc.org |

Advanced Research in Biological and Medicinal Chemistry of 1,3 Dimethyl 2 Pyridone Derivatives

Design Principles for Drug Discovery Scaffolds

The design of effective drug candidates hinges on the strategic selection and modification of molecular scaffolds that can interact favorably with biological targets. The pyridone ring system is recognized as a "privileged scaffold" due to its versatile physicochemical properties that are amenable to medicinal chemistry applications. researchgate.netsphinxsai.com

The 2-pyridone moiety is a versatile pharmacophore and a well-established bioisostere for various functional groups, a key strategy in drug design to modulate a molecule's properties while retaining its biological activity. researchgate.net Bioisosteric replacement can enhance potency, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com The pyridone ring is often used as a bioisostere for amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. researchgate.netsphinxsai.com This is attributed to its ability to mimic the steric and electronic properties of these groups, including participation in crucial hydrogen bonding interactions. researchgate.netnih.gov

The core structure of pyridone can act as both a hydrogen bond donor (via the N-H group, if unsubstituted) and a hydrogen bond acceptor (via the carbonyl oxygen). sphinxsai.comnih.gov This dual functionality allows it to form key interactions within the binding sites of various biological targets, such as enzymes and receptors. nih.gov

Rational drug design leverages the understanding of a molecule's physicochemical properties to optimize its therapeutic potential. For pyridone derivatives, the modulation of hydrogen bonding capacity and lipophilicity is a primary strategy. researchgate.netnih.gov The ability to fine-tune these properties allows for the enhancement of solubility, cell membrane permeability, and metabolic stability. researchgate.netsphinxsai.commedchemexpress.com

The pyridone scaffold offers multiple positions for substitution, enabling chemists to systematically alter its properties. nih.gov For instance, the addition of polar groups can increase water solubility, while the introduction of lipophilic moieties can enhance membrane permeability. The strategic placement of substituents can also influence the hydrogen-bonding potential of the core structure, thereby affecting target binding affinity. researchgate.netnih.gov While specific studies on 1,3-Dimethyl-2-pyridone are limited, the principles of modulating lipophilicity and hydrogen bonding would be central to the rational design of its derivatives for therapeutic purposes. bohrium.com

Mechanistic Elucidation of Biological Activities

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Pyridone derivatives have been shown to interact with a variety of biological targets, leading to a range of pharmacological activities.

Table 1: Examples of Pyridone Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Reported Activity |

|---|---|---|

| Pyridone Derivatives | PIM-1 Kinase | Potent inhibition, with some compounds showing IC50 values in the nanomolar range. nih.govbrieflands.com |

| 2-Pyridone Derivatives | c-Src Kinase | Moderate to high inhibitory activity, with IC50 values in the micromolar range. nih.gov |

This table presents data for the broader class of pyridone derivatives, as specific data for this compound derivatives is not available.

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including cardiovascular diseases and inflammatory disorders. nih.gov While some pyridone-related structures, such as pyridopurinones, have been investigated as PDE5 inhibitors, there is a lack of specific studies on this compound derivatives in this context. nih.govekb.eg The inhibitory mechanism of such compounds generally involves competing with the natural substrate for the active site of the enzyme. mdpi.com

An emerging antimicrobial strategy is to target bacterial virulence factors rather than bacterial viability, which may reduce the selective pressure for drug resistance. juit.ac.in Pili are hair-like appendages on the surface of many pathogenic bacteria that are crucial for adhesion to host cells, a critical step in infection. juit.ac.in Certain ring-fused 2-pyridone derivatives, termed pilicides, have been shown to inhibit the assembly of pili by interfering with the chaperone-usher pathway. juit.ac.in These compounds can also disrupt the formation of curli, another type of amyloid fiber involved in biofilm formation. juit.ac.in While this mechanism has been established for the broader class of 2-pyridone derivatives, specific research into the potential of this compound derivatives to disrupt pathogen virulence mechanisms has not been reported.

Anti-Cancer Activities: The pyridone scaffold is present in a number of compounds with demonstrated anti-cancer activity. nih.govresearchgate.net The mechanisms underlying these effects are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival. As previously mentioned, a primary mechanism is the inhibition of protein kinases that are overactive in cancer cells. nih.govbrieflands.com Other reported anti-cancer mechanisms for pyridone-containing compounds include the inhibition of other enzymes like protein disulfide isomerase (PDI) and the stabilization of G-quadruplex DNA structures in oncogene promoters. For instance, certain acridone (B373769) derivatives containing a pyridone moiety have been shown to stabilize the G-quadruplex in the MYC oncogene, leading to anticancer effects.

Table 2: Selected Anti-Cancer Activities of Pyridone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Molecular Target/Pathway |

|---|---|---|

| Pyrido[2,3-d]pyrimidine Derivatives | HepG-2, PC-3, HCT-116 | EGFR, CDK4/cyclin D1 Inhibition |

| 3-Cyano-2(1H)-pyridone Derivatives | A549 (Lung Carcinoma) | Not specified |

This table is based on data for various pyridone derivatives, as specific anti-cancer studies on this compound derivatives are not detailed in the available literature.

Anti-Viral Activities: Pyridone derivatives have also been explored for their potential as anti-viral agents, particularly against HIV and other viruses. nih.gov A notable example is the class of 2-pyridone-containing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. nih.gov Additionally, some pyridine (B92270) derivatives have been investigated for their potential to inhibit key enzymes of the SARS-CoV-2 virus. nih.gov However, specific studies detailing the anti-viral molecular targets and pathways for this compound derivatives are not prominent in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

While extensive structure-activity relationship (SAR) studies focusing specifically on the this compound scaffold are not widely available in publicly accessible literature, the broader class of 2-pyridone derivatives has been the subject of significant investigation, revealing key structural features that influence biological activity. General SAR trends observed for 2-pyridone and N-alkyl pyridone analogs can provide valuable insights into the potential for optimizing the bioactivity of this compound derivatives.

Key to the biological activity of many pyridone-containing compounds is their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other chemical moieties like amides and phenyl groups. Modifications at various positions on the pyridone ring can significantly impact a molecule's interaction with biological targets, such as enzymes and receptors.

For instance, in studies of various pyridine derivatives as antiproliferative agents, the number and position of substituents have been shown to be critical for activity. Research has indicated that the introduction of specific functional groups can enhance the potency of these compounds. For example, the addition of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups to pyridine-based structures has been correlated with increased antiproliferative effects. nih.gov Conversely, the presence of bulky groups or halogen atoms has, in some cases, led to a decrease in activity. nih.gov

In the context of antimicrobial agents, SAR studies on alkyl pyridine analogs have demonstrated that the length and positioning of alkyl chains can dramatically affect potency and cytotoxicity. It has been observed that analogs with specific carbon chain lengths (e.g., 6-10 carbons) exhibit the most potent activity against certain bacterial strains.

While the following table does not directly pertain to this compound, it illustrates the principles of SAR for the broader class of pyridine derivatives, which can inform future studies on the target compound.

Table 1: Illustrative Structure-Activity Relationships for Pyridine Derivatives

| General Structure | Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Substituted Pyridine | Increased number of -OCH3 groups | Increased antiproliferative activity | nih.gov |

| Substituted Pyridine | Addition of halogen atoms | Decreased antiproliferative activity | nih.gov |

Future research focused on the systematic modification of the this compound core, including the introduction of various substituents at the 4, 5, and 6 positions, is necessary to delineate a clear SAR for this specific compound class and to unlock its full therapeutic potential.

Applications in Chemical Biology (e.g., Fluorescent Probes for Biological Systems)

The 2-pyridone scaffold is a valuable component in the design of fluorescent probes for chemical biology due to its favorable photophysical properties and synthetic accessibility. While specific examples of fluorescent probes based on the this compound core are not extensively documented, the broader class of 2-pyridone derivatives has been successfully utilized to create novel fluorophores. These probes are instrumental in visualizing and studying biological processes within living systems.

The fluorescence of 2-pyridone-based dyes can be finely tuned by chemical modifications. For example, the introduction of electron-donating groups, such as a dialkylamino-phenyl moiety, can lead to compounds with intense fluorescence and positive solvatofluorochromism, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net This property is particularly useful for developing probes that can sense changes in their microenvironment, such as binding to a target protein or entering a cellular compartment.

Furthermore, the incorporation of a cyano group at the 3-position of the 2-pyridone ring has been shown to be a successful strategy for generating fluorescent scaffolds. mdpi.comsciforum.net The electron-withdrawing nature of the cyano group, combined with other substituents on the pyridone ring, can create "push-pull" systems that often exhibit strong intramolecular charge transfer (ICT) and, consequently, interesting fluorescent properties. The emission characteristics of these 3-cyano-2-pyridone derivatives can be modulated by altering the N-alkyl substituent and other groups on the ring. mdpi.comsciforum.net

The table below summarizes the photophysical properties of some representative 2-pyridone-based fluorescent dyes, illustrating the potential of this scaffold in chemical biology applications. It is important to note that these are not derivatives of this compound but demonstrate the principles that could be applied to develop fluorescent probes from this specific core.

Table 2: Photophysical Properties of Selected 2-Pyridone-Based Fluorescent Dyes

| Compound Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| 6-(4-dimethylamino)phenyl-3-cyano-4-phenyl-2-pyridone | Not specified | Not specified | 0.80-0.92 | Chloroform | researchgate.net |

| N-aryl-3-cyano-4,6-dimethyl-2-pyridone derivative | Not specified | Not specified | Not specified | DCM | mdpi.comsciforum.net |

The development of fluorescent probes from the this compound scaffold would involve the strategic introduction of fluorophoric and analyte-responsive groups. The methyl groups at the 1 and 3 positions could influence the photophysical properties by affecting the electronic nature and steric environment of the pyridone ring. Further research in this area could lead to novel tools for biological imaging and sensing.

Advanced Analytical Techniques for Characterization and Mechanistic Studies of 1,3 Dimethyl 2 Pyridone

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are fundamental to elucidating the molecular structure and electronic nature of 1,3-Dimethyl-2-pyridone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two methyl groups and the three protons on the pyridone ring. The N-methyl group protons typically appear as a singlet, while the C3-methyl group protons would also be a singlet. The three aromatic protons on the pyridone ring would appear as distinct multiplets, with their chemical shifts and coupling patterns revealing their connectivity. Based on data from analogous compounds like 1-methyl-2-pyridone (B167067), the chemical shifts can be predicted. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to be the most downfield-shifted signal due to its deshielding environment. Signals for the two methyl carbons and the remaining four sp²-hybridized ring carbons would also be observed. researchgate.net

Multi-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm these assignments. A COSY experiment would show correlations between adjacent protons on the pyridone ring, while an HSQC experiment would link each proton to its directly attached carbon atom, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analysis of 1-methyl-2-pyridone and N-methyl-3-pyridone. researchgate.netchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~3.5 (s) | ~35-40 | Singlet, attached to nitrogen. |

| C3-CH₃ | ~2.2 (s) | ~15-20 | Singlet, attached to sp² carbon. |

| C4-H | ~7.3 (d) | ~135-140 | Coupled to C5-H. |

| C5-H | ~6.2 (t) | ~105-110 | Coupled to C4-H and C6-H. |

| C6-H | ~7.4 (d) | ~138-142 | Coupled to C5-H. |

| C2=O | - | ~160-165 | Carbonyl carbon. |

| C3 | - | ~120-125 | Quaternary carbon bearing a methyl group. |

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The spectrum of this compound is dominated by several key absorptions. The most prominent band is the C=O stretching vibration of the pyridone ring, typically observed in the region of 1650-1690 cm⁻¹. The precise frequency can be influenced by the electronic effects of the methyl substituents.

Stretching vibrations for the C=C bonds within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the aromatic ring are observed around 2850-3100 cm⁻¹. The presence of the C-N bond within the ring also gives rise to stretching vibrations, typically found between 1200-1400 cm⁻¹. elixirpublishers.comsid.ir The analysis of these vibrational frequencies, often aided by computational density functional theory (DFT) calculations, allows for a complete assignment of the molecule's vibrational modes. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Representative values based on spectroscopic data of substituted pyridones. elixirpublishers.comsid.irresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=C Ring Stretch | 1450 - 1600 | Strong-Medium |

| C-N Ring Stretch | 1200 - 1400 | Medium |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. For pyridone derivatives, the low-energy absorption bands are typically observed in the range of 280-340 nm. diva-portal.orgacs.org These transitions are influenced by the solvent polarity; polar solvents can cause shifts in the absorption maxima (solvatochromism). bg.ac.rs

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. While many simple pyridones are weakly fluorescent, substitution and environmental factors can enhance emission. beilstein-journals.org The fluorescence spectrum provides information about the energy of the lowest excited singlet state (S₁). The difference between the absorption and emission maxima is known as the Stokes shift, which can provide insights into the structural changes that occur upon excitation. bg.ac.rs

Table 3: Expected Photophysical Properties of this compound in a Nonpolar Solvent Estimated values based on studies of related 2-pyridone derivatives. diva-portal.orgacs.org

| Parameter | Expected Value | Electronic Transition |

|---|---|---|

| Absorption Maximum (λabs) | ~310 - 330 nm | π → π* |

| Molar Absorptivity (ε) | > 5,000 M⁻¹cm⁻¹ | - |

| Emission Maximum (λem) | ~370 - 400 nm | Fluorescence |

| Stokes Shift | ~60 - 70 nm | - |

HRMS is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to within 5 parts per million), HRMS can provide an exact molecular formula. pnnl.govnih.gov For this compound (C₇H₉NO), the calculated monoisotopic mass is 123.06841 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value very closely, thus confirming the molecular formula and ruling out other possibilities.

In addition to molecular confirmation, mass spectrometry can provide structural information through analysis of fragmentation patterns, often achieved using tandem mass spectrometry (MS/MS). Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) or the neutral loss of carbon monoxide (CO).

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO |

| Calculated Exact Mass [M] | 123.06841 Da |

| Expected Ion [M+H]⁺ | 124.07569 Da |

| Expected Major Fragments | [M-CH₃]⁺, [M-CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule. mdpi.com Furthermore, it reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state architecture. mdpi.com